molecular formula C18H19N5OS B10809268 N-(3,4-Dimethyl-phenyl)-2-(4-methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

N-(3,4-Dimethyl-phenyl)-2-(4-methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B10809268
M. Wt: 353.4 g/mol
InChI Key: QIGHPDZFUPMPPA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethyl-phenyl)-2-(4-methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(3,4-Dimethyl-phenyl)-2-(4-methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring and a pyridine moiety. Its molecular formula is C18H20N4SC_{18}H_{20}N_{4}S with a molecular weight of approximately 344.45 g/mol. The presence of the triazole group is significant as it is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. The biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

  • Mechanism of Action :
    • Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases, which play crucial roles in cancer cell signaling pathways .
    • Impact on Cell Cycle : Studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Case Studies :
    • A study demonstrated that related triazole compounds exhibited IC50 values as low as 6.2 μM against colon carcinoma cell lines . While specific data for the compound may not be available, the structural similarities suggest comparable efficacy.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Triazoles are often explored for their antifungal properties due to their ability to disrupt fungal cell membranes.

  • Mechanism of Action :
    • Cell Membrane Disruption : Triazole compounds typically inhibit ergosterol synthesis, a critical component of fungal cell membranes .
    • Broad-Spectrum Activity : Research indicates that derivatives can be effective against various pathogens, including bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives can aid in optimizing their biological activity:

Structural FeatureEffect on Activity
Presence of TriazoleEnhances anticancer and antimicrobial potential
Substituents on Phenyl RingModulate kinase inhibition and cytotoxicity
Pyridine MoietyIncreases solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-Dimethyl-phenyl)-2-(4-methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide?

  • Methodological Answer : Synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the triazole-thiol intermediate via condensation of hydrazides with iso-thiocyanates under reflux in ethanol, followed by alkaline hydrolysis .
  • Step 2 : Thiol-alkylation using 2-chloroacetonitrile or similar electrophiles in solvents like DMF, with NaOH as a base .
  • Step 3 : Final coupling with substituted acetamide derivatives under controlled temperatures (60–80°C) .
    Key reagents include oxidizing agents (e.g., KMnO₄) for functional group interconversions and reducing agents (e.g., LiAlH₄) for stabilizing reactive intermediates .

Q. How is the structural identity of this compound validated?

  • Methodological Answer : Structural confirmation requires:

  • Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and sulfur-acetamide linkage .
  • Chromatography : HPLC or GC-MS to assess purity (>95%) and rule out by-products .
  • Crystallography : Single-crystal X-ray diffraction for resolving 3D conformation, particularly the triazole-pyridine dihedral angle .

Q. What are the characteristic chemical reactions of this compound?

  • Methodological Answer : Reactivity is dominated by:

  • Nucleophilic Substitution : At the sulfanyl group with alkyl halides or aryl boronic acids in polar aprotic solvents (e.g., DMSO) .
  • Oxidation : Conversion of the thioether to sulfoxide/sulfone derivatives using mCPBA or H₂O₂ .
  • Hydrolysis : Acidic/basic cleavage of the acetamide moiety to generate carboxylic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:

  • Variables : Test solvent polarity (DMF vs. THF), temperature (40–100°C), and stoichiometry (1:1 to 1:2.5 thiol:electrophile ratio) .
  • Response Surface Methodology : Model interactions between variables to identify optimal conditions (e.g., 70°C in DMF with 1:2 ratio yields >85% ).

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
  • Structural Confounders : Compare analogs (e.g., chloro vs. methyl substituents) via SAR studies to isolate activity drivers .
  • Computational Validation : Use molecular docking to verify target binding (e.g., triazole interaction with CYP450 enzymes) .

Q. What computational tools predict this compound’s reactivity?

  • Methodological Answer :

  • Quantum Chemical Modeling : DFT (B3LYP/6-31G*) to map reaction pathways (e.g., sulfanyl group oxidation barriers) .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF stabilization of transition states) .

Q. How to establish structure-activity relationships (SAR) for analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., pyridine→thiophene, methyl→ethyl groups) .
  • Biological Screening : Test against panels (e.g., NCI-60 for anticancer activity) and correlate with electronic parameters (Hammett σ values) .
  • QSAR Modeling : Use PLS regression to link logP, polar surface area, and IC₅₀ values .

Q. What methods assess metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS .
  • CYP Inhibition Assays : Fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to identify enzyme interactions .

Q. How to handle light- or pH-sensitive intermediates during synthesis?

  • Methodological Answer :

  • Light Sensitivity : Use amber glassware and minimize exposure to UV light .
  • pH Control : Buffer reactions (pH 6–8) to prevent acetamide hydrolysis; purify via silica gel chromatography under inert atmospheres .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

  • Methodological Answer :
  • Agrochemistry : Test as a fungicide by evaluating inhibition of Fusarium spp. spore germination .
  • Materials Science : Explore coordination chemistry with transition metals (e.g., Cu²⁺) for catalytic applications .

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5OS/c1-12-4-5-15(10-13(12)2)20-16(24)11-25-18-22-21-17(23(18)3)14-6-8-19-9-7-14/h4-10H,11H2,1-3H3,(H,20,24)

InChI Key

QIGHPDZFUPMPPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)C

Origin of Product

United States

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